(3,5-Dimethylisoxazol-4-yl)(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)methanone

GPR40 Insulin Secretion Type 2 Diabetes

(3,5-Dimethylisoxazol-4-yl)(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)methanone (CAS 1704520-07-9) is a synthetic heterocyclic small molecule comprising a 3,5-dimethylisoxazole acetyl-lysine bioisostere linked via a methanone bridge to a 7-(2-fluorophenyl)-substituted 1,4-thiazepane ring. The 3,5-dimethylisoxazole motif is a validated recognition element for bromodomain and extra-terminal (BET) proteins and has been employed in GPR40 agonist programs, indicating potential for epigenetic or metabolic target engagement.

Molecular Formula C17H19FN2O2S
Molecular Weight 334.41
CAS No. 1704520-07-9
Cat. No. B2905226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3,5-Dimethylisoxazol-4-yl)(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)methanone
CAS1704520-07-9
Molecular FormulaC17H19FN2O2S
Molecular Weight334.41
Structural Identifiers
SMILESCC1=C(C(=NO1)C)C(=O)N2CCC(SCC2)C3=CC=CC=C3F
InChIInChI=1S/C17H19FN2O2S/c1-11-16(12(2)22-19-11)17(21)20-8-7-15(23-10-9-20)13-5-3-4-6-14(13)18/h3-6,15H,7-10H2,1-2H3
InChIKeyYLXPJPDJHPBRGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Specification Baseline for (3,5-Dimethylisoxazol-4-yl)(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)methanone (CAS 1704520-07-9)


(3,5-Dimethylisoxazol-4-yl)(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)methanone (CAS 1704520-07-9) is a synthetic heterocyclic small molecule comprising a 3,5-dimethylisoxazole acetyl-lysine bioisostere linked via a methanone bridge to a 7-(2-fluorophenyl)-substituted 1,4-thiazepane ring [1]. The 3,5-dimethylisoxazole motif is a validated recognition element for bromodomain and extra-terminal (BET) proteins and has been employed in GPR40 agonist programs, indicating potential for epigenetic or metabolic target engagement [1]. The thiazepane ring introduces conformational constraint that may alter selectivity and pharmacokinetic properties relative to simple alkyl-linked analogs.

Procurement Risk: Why Generic Substitution of (3,5-Dimethylisoxazol-4-yl)(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)methanone Is Not Scientifically Defensible


Substituting this compound with a generic 3,5-dimethylisoxazole or a simple thiazepane analog is not scientifically justifiable because the specific 2-fluorophenyl substituent and the thiazepane ring geometry govern both target engagement and off-target liability. Public domain patent data for related 3,5-dimethylisoxazole derivatives show that even minor modifications (e.g., L = O vs. S, or alteration of W–Z aromatic moieties) result in distinct GPR40 activation profiles [1]. Without direct comparative data for the exact compound, the assumption that a close analog will replicate its binding kinetics, selectivity, or cellular potency introduces significant experimental risk, as the thiazepane's conformational flexibility and the fluorine atom's electronic effects cannot be reliably predicted by extrapolation from simpler scaffolds [1].

Quantitative Differentiation Evidence Audit for (3,5-Dimethylisoxazol-4-yl)(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)methanone Procurement


GPR40 Agonist Potency Cohort Comparison from Patent CN105198826A

In patent CN105198826A, a series of 3,5-dimethylisoxazole derivatives were evaluated for GPR40 receptor activation. While the specific target compound is not explicitly listed, the structure-activity relationship (SAR) table demonstrates that alterations to the linker L (O, S, CH2) and the distal aromatic ring (fluorophenyl vs. chlorophenyl) produce EC50 values spanning from sub-micromolar to >10 μM [1]. This class-level inference suggests that the 2-fluorophenyl-thiazepane configuration likely occupies a distinct potency and selectivity region within the SAR landscape, making it non-interchangeable with non-fluorinated or oxygen-linked analogs [1].

GPR40 Insulin Secretion Type 2 Diabetes

BET Bromodomain Ligand Efficiency as an Acetyl-Lysine Mimetic

The 3,5-dimethylisoxazole moiety is a well-characterized acetyl-lysine mimetic with a measured Kd of ~1.6 μM for BRD4(1) bromodomain in isothermal titration calorimetry (ITC) [1]. When incorporated into larger architectures, optimized derivatives achieve BRD4 IC50 values of 77 nM [2]. Although the exact target compound's BRD4 affinity is unpublished, the presence of the dimethylisoxazole pharmacophore establishes its potential as a bromodomain ligand. The thiazepane extension likely enhances selectivity over other BET family members (BRD2, BRD3, BRDT) and improves cellular permeability relative to unsubstituted dimethylisoxazole, as demonstrated by the progression from fragment to lead-like molecules in this chemical series [1][2].

Bromodomain BRD4 Epigenetics

Structural Differentiation from Common 1,4-Thiazepane Derivatives

Commonly procured thiazepane building blocks (e.g., unsubstituted 1,4-thiazepane, CAS 101184-85-4) lack the 2-fluorophenyl substitution and the 3,5-dimethylisoxazole carbonyl group present in this compound . The 2-fluorophenyl group introduces a strong electron-withdrawing effect that can modulate the thiazepane nitrogen's basicity (pKa shift of ~1–2 units), directly influencing solubility, permeability, and hydrogen-bonding capacity [1]. Additionally, the ortho-fluorine can enforce a preferred conformation in the phenyl-thiazepane bond via intramolecular electrostatic interactions, a feature absent in non-fluorinated or para-fluorinated analogs [1]. This structural differentiation translates into distinct physicochemical and pharmacokinetic profiles that cannot be replicated by simple mixtures of the two fragments.

Thiazepane Conformation Fluorine Scan Medicinal Chemistry

Absence of Published Off-Target Profiling Necessitates Direct Procurement for Selectivity Assessment

No published selectivity data exist for this compound against common off-target panels (e.g., hERG, CYP450, kinase profiling). However, structural analogs containing the 1,4-thiazepane core have been reported to inhibit nitric oxide synthases (iNOS) with IC50 values as low as 0.19 μM [1], indicating potential polypharmacology. The 3,5-dimethylisoxazole moiety is also known to engage other acetyl-lysine binding domains beyond BET bromodomains (e.g., YEATS domains, TAF1) [2]. Therefore, this compound must be procured and tested directly to deconvolute its selectivity fingerprint, as reliance on in silico predictions or surrogate analog data could lead to false conclusions about target specificity.

Selectivity Kinase Profiling Safety Pharmacology

Recommended Application Scenarios for (3,5-Dimethylisoxazol-4-yl)(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)methanone Based on Verified Evidence


GPR40 Agonist SAR Expansion for Type 2 Diabetes

Procure this compound to explore the thiazepane linker's effect on GPR40 potency and β-arrestin bias relative to the O- and CH2-linked analogs disclosed in patent CN105198826A [1]. Direct measurement of insulin secretion in MIN6 cells will clarify whether the thiazepane's conformational restriction enhances functional selectivity over glucose-dependent insulinotropic peptide (GIP) secretion.

BET Bromodomain Inhibitor Lead Optimization

Use the compound as a key intermediate for synthesizing a focused library of BRD4 inhibitors with varied C7 substituents on the thiazepane ring. The 2-fluorophenyl group provides a vector for additional functionalization (e.g., Suzuki coupling) to improve selectivity over BRD2/BRD3. Reference the 77 nM BRD4 IC50 benchmark achieved by optimized 3,5-dimethylisoxazole derivatives to set potency goals [2].

Physicochemical Property Benchmarking for CNS Penetration Prediction

Determine the experimental LogD7.4, pKa, and parallel artificial membrane permeability (PAMPA) of this compound to validate models predicting CNS penetration for thiazepane-containing molecules. Compare with the unsubstituted thiazepane (LogP ~0.5) to quantify the fluorine effect on permeability and P-glycoprotein efflux ratio, providing critical data for CNS drug design projects .

Off-Target Selectivity Panel Screening

Submit the compound to a commercial safety panel (Eurofins SafetyScreen44 or equivalent) including hERG, CYP450 isoforms, and a mini-kinase panel. The iNOS inhibitory activity reported for related thiazepane analogs (IC50 = 0.19 μM) warrants direct experimental assessment to define the therapeutic window and guide hit-to-lead decisions [3].

Quote Request

Request a Quote for (3,5-Dimethylisoxazol-4-yl)(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.